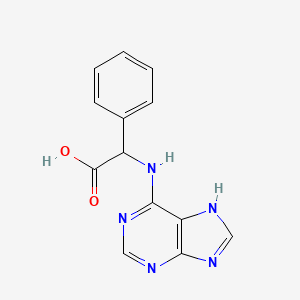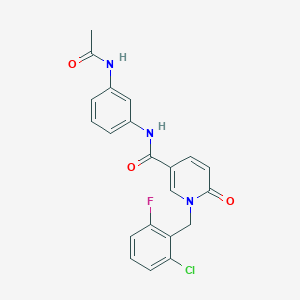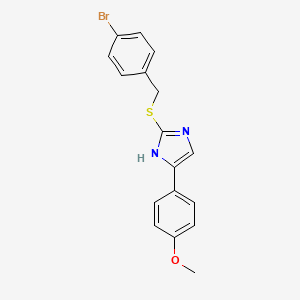
2-Methyl-4-phenylbut-3-yn-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-4-phenylbut-3-yn-2-amine” is a chemical compound with the CAS number 143767-97-9 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “2-Methyl-4-phenylbut-3-yn-2-amine” can be achieved through Sonogashira-Hagihara reactions between (hetero)-aromatic bromides and 2-methylbut-3-yn-2-ol . This reaction is catalyzed by different palladium complexes of sydnones and sydnone imines, and a co-catalyst system consisting of lithium sydnone-4-carboxylate and Pd(PPh3)4 .
Molecular Structure Analysis
The molecular weight of “2-Methyl-4-phenylbut-3-yn-2-amine” is 159.23 . The InChI code for this compound is 1S/C11H13N/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7H,12H2,1-2H3 .
Chemical Reactions Analysis
The compound “2-Methyl-4-phenylbut-3-yn-2-amine” can participate in Sonogashira-Hagihara reactions with (hetero)-aromatic bromides . The reaction conditions include a temperature of 20°C and an inert atmosphere .
Physical And Chemical Properties Analysis
“2-Methyl-4-phenylbut-3-yn-2-amine” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymerization
Group 10 metal aminopyridinato complexes, involving derivatives similar to 2-Methyl-4-phenylbut-3-yn-2-amine, have been synthesized and studied for their structural properties. These compounds, specifically those involving nickel and palladium, show significant potential in catalysis, such as in Suzuki cross-coupling reactions for the activation of aryl chlorides. Additionally, these complexes have demonstrated remarkable activity in the polymerization of certain silanes into soluble, linear polymers, indicating potential applications in material science and engineering (Deeken et al., 2006).
Synthesis of N-protected Allylic Amines
A method for synthesizing N-protected allylic amines from allyl ethers has been developed, which involves the use of derivatives akin to 2-Methyl-4-phenylbut-3-yn-2-amine. The process demonstrates the possibility of functionalizing molecules in a way that could be beneficial for developing new chemical entities or for applications in chemical synthesis (Kim et al., 2001).
Corrosion Inhibition
Research into amine derivative compounds, including those structurally related to 2-Methyl-4-phenylbut-3-yn-2-amine, has revealed their potential as corrosion inhibitors. These compounds have shown high inhibition efficiency on mild steel in acidic conditions, suggesting their utility in protecting industrial machinery and infrastructure from corrosive processes (Boughoues et al., 2020).
Organocatalysis
Amines similar to 2-Methyl-4-phenylbut-3-yn-2-amine have been explored as primary amine organocatalysts. Their applications in conjugate addition reactions have been studied, highlighting the importance of hydrogen bond donors in the catalysis process and how they can affect catalytic activity and selectivity based on different substrates and reaction conditions (Lao et al., 2009).
Synthesis of Azetidine-2-one Derivatives
Azetidine-2-one derivatives of 1H-benzimidazole, which are structurally similar to 2-Methyl-4-phenylbut-3-yn-2-amine, have been synthesized and characterized. These compounds have demonstrated significant antimicrobial and cytotoxic activities, indicating their potential for use in developing new therapeutic agents (Noolvi et al., 2014).
Synthesis of Propargylic Amines
Research into the synthesis of chiral propargylic amines using a CuBr-catalyzed three-component coupling process has shown promising results. Derivatives similar to 2-Methyl-4-phenylbut-3-yn-2-amine have been used, offering easy and general access to tertiary propargylic amines with high enantioselectivity, which are valuable in the pharmaceutical industry (Fan & Ma, 2013).
Safety and Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
2-methyl-4-phenylbut-3-yn-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2,12)9-8-10-6-4-3-5-7-10/h3-7H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOGTLLXSBECKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-phenylbut-3-yn-2-amine | |
CAS RN |
143767-97-9 |
Source


|
| Record name | 2-methyl-4-phenylbut-3-yn-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyl-2-cyano-N-[2-(dimethylamino)ethyl]pyridine-3-sulfonamide](/img/structure/B2626479.png)

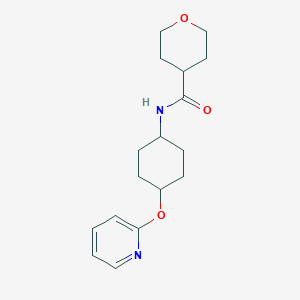
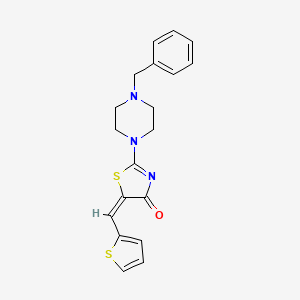
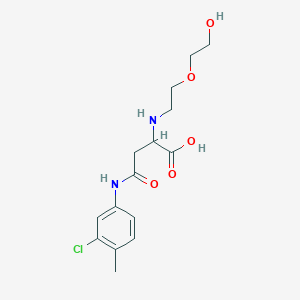
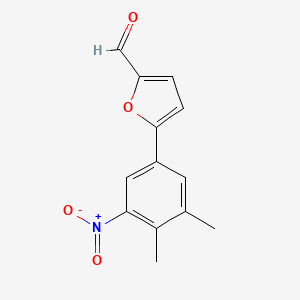
![Methyl 3-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2626492.png)

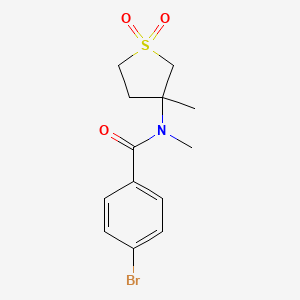
![6-[[4-(4-ethoxyphenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2626495.png)
![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2626496.png)
